molecular formula C16H12Cl2N2O3 B2975455 2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate CAS No. 338755-62-7

2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

Cat. No. B2975455
CAS RN: 338755-62-7
M. Wt: 351.18
InChI Key: ZBPWNTWSPSHJLH-UHFFFAOYSA-N
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Description

2-Propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate is a synthetic chemical compound known for its potent anti-fungal and insecticidal properties. It is available for purchase online for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C16H12Cl2N2O3 . Its molecular weight is 351.18. Further structural analysis would require more specific information or resources.

Scientific Research Applications

Anticancer Activities

The compound’s potential as an anticancer agent has been investigated. In vitro cytotoxicity studies revealed that introducing an aryl chain in the R3 position and a low electron-donating group in the R1 position of the compound enhances its anti-proliferative potency. Additionally, a larger partition coefficient (Log P) and suitable polar surface area (PSA) are crucial for maintaining antitumor activity .

Glioma Treatment

In vivo experiments demonstrated that compound 3d (a derivative of this compound) holds promise as a lead compound for novel anti-tumor drugs to treat glioma. Its efficacy suggests potential therapeutic applications in brain cancer treatment .

Medicinal Chemistry Research

The compound falls within the realm of medicinal chemistry. Researchers explore its structure-activity relationships (SAR) to guide the design of novel bioactive 3,4-dihydropyrimidin-2(1H)-one compounds. Understanding SAR helps optimize drug development .

Pharmacophore Studies

Pharmacophore studies have been conducted to understand the compound’s interactions with biological targets. These studies provide insights into its binding modes and guide further drug design efforts .

Selective Alkylation

Selective alkylation of the N1 position of this compound has been investigated. Understanding the alkylation patterns contributes to its synthesis and potential modifications for specific applications .

Drug Delivery Systems

Given its promising anticancer properties, researchers may explore incorporating this compound into drug delivery systems. Its solubility, stability, and bioavailability are essential considerations for effective drug delivery .

properties

IUPAC Name

prop-2-ynyl N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c1-2-8-23-16(22)19-14-4-3-7-20(15(14)21)10-11-5-6-12(17)13(18)9-11/h1,3-7,9H,8,10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPWNTWSPSHJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

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